1-Benzoyl-1-bromocyclohexane
Overview
Description
1-Benzoyl-1-bromocyclohexane, also known as cyclohexylphenyl ketone bromide, is a chemical compound with the molecular formula C13H15BrO and a molecular weight of 267.16 g/mol. This compound has a wide range of applications in scientific experiments, particularly in organic synthesis.
Preparation Methods
1-Benzoyl-1-bromocyclohexane can be synthesized through various methods. One common synthetic route involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent . The reaction is typically carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to afford the desired monobromides in satisfactory yields and high purity .
Chemical Reactions Analysis
1-Benzoyl-1-bromocyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
Scientific Research Applications
1-Benzoyl-1-bromocyclohexane has numerous applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medical Research: This compound is utilized in the development of pharmaceuticals and other biologically active molecules.
Industrial Research: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-1-bromocyclohexane primarily involves its reactivity at the benzylic position. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
1-Benzoyl-1-bromocyclohexane can be compared with other similar compounds, such as:
Bromocyclohexane: This compound is also a brominated cyclohexane derivative but lacks the benzoyl group, making it less versatile in organic synthesis.
1-Benzoyl-1-chlorocyclohexane: Similar to this compound, but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.
The uniqueness of this compound lies in its combination of the benzoyl and bromine functional groups, which provide a wide range of reactivity and applications in various fields of research.
Properties
IUPAC Name |
(1-bromocyclohexyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUFFXUXWUSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322718 | |
Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-66-5 | |
Record name | NSC401907 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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